Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
Overview
Description
Scientific Research Applications
Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate has several scientific research applications:
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction.
Cellular Effects
Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. These effects are highly dependent on the concentration of the compound and the specific cell type being studied.
Molecular Mechanism
The molecular mechanism of action of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active site of proteases, leading to the inhibition of their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable at room temperature, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is an important determinant of its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within cells can significantly impact its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves several steps. One common method includes the reaction of 4-oxo-3,4-dihydroquinazoline with methyl fluoroacetate under specific conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
. The production process involves stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Mechanism of Action
The mechanism of action of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
- Methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
- Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
Uniqueness
This compound is unique due to its specific fluoro group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
methyl 2-fluoro-2-(4-oxo-3H-quinazolin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-11(16)8(12)9-13-7-5-3-2-4-6(7)10(15)14-9/h2-5,8H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLSNLGUMHJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC2=CC=CC=C2C(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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